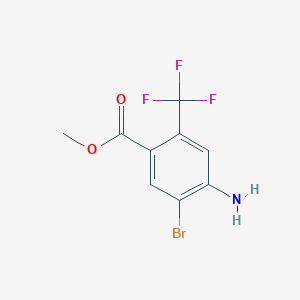

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate

Description

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate (CAS: 1057673-25-2) is a halogenated aromatic ester featuring a trifluoromethyl group at position 2, an amino group at position 4, and a bromine atom at position 5. Its molecular formula is C₉H₇BrF₃NO₂, with an approximate molecular weight of 298.11 g/mol (calculated). The compound has been utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of kinase inhibitors and halogenated bioactive molecules . However, it is currently listed as a discontinued product by suppliers like CymitQuimica, likely due to challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-6(10)7(14)3-5(4)9(11,12)13/h2-3H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRNIIGNVXJAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(F)(F)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes:

Reduction: Conversion of the nitro group to an amino group.

Bromination: Introduction of a bromine atom to the aromatic ring.

Esterification: Formation of the ester group by reacting with methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions:

Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst.

Bromination: Bromine or N-bromosuccinimide (NBS).

Esterification: Methanol and sulfuric acid as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and derivatives with modified functional groups, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

Physicochemical and Reactivity Comparisons

Electron Effects: The amino group in the target compound (position 4) is electron-donating, enhancing reactivity in electrophilic substitutions compared to derivatives with electron-withdrawing groups (e.g., fluoro in HR230336) .

Stability and Applications: The amino group in the target compound may render it prone to oxidation, limiting shelf life. In contrast, the fluoro-substituted HR230336 exhibits greater stability . Chloro analogs (CAS 1698027-36-9) are preferred in drug discovery for improved metabolic stability compared to brominated derivatives .

Industrial Relevance

- Trifluoromethoxy-containing analogs (e.g., CAS 2704827-34-7) are prioritized in materials science due to their resistance to hydrolysis, unlike the target compound’s trifluoromethyl group .

Biological Activity

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a bromo group, and a trifluoromethyl group on the aromatic ring. The molecular formula is C10H8BrF3N2O2. The trifluoromethyl group significantly enhances lipophilicity, which can influence the compound's interactions with biological membranes and targets.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.

- Hydrogen Bonding : The amino and bromo groups can form hydrogen bonds and halogen bonds with proteins, potentially influencing their activity and function.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structural features can inhibit bacterial growth, suggesting that this compound may also possess similar properties. The exact mechanisms remain under investigation, but it is hypothesized that the lipophilicity aids in membrane penetration, leading to effective microbial inhibition.

Anticancer Activity

This compound has been explored for its anticancer potential. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have been associated with enhanced potency against cancer targets due to their ability to interact favorably with protein binding sites .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In vitro studies demonstrated significant inhibition of pathogenic bacteria, indicating a promising role in treating infections caused by resistant strains.

- Cytotoxicity Assays : Various assays conducted on cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. For example, a study showed improved efficacy compared to standard chemotherapeutic agents in certain cancer models.

- Mechanistic Studies : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cell proliferation and survival pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-amino-5-bromo-2-fluorobenzoate | Amino, bromo, fluorine | Antimicrobial |

| Methyl 4-amino-5-chloro-2-(trifluoromethyl)benzoate | Amino, chloro, trifluoromethyl | Anticancer |

| Methyl 4-amino-5-bromo-2-(difluoromethyl)benzoate | Amino, bromo, difluoromethyl | Antimicrobial and anticancer |

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds by enhancing stability and lipophilicity, making it a valuable candidate in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.